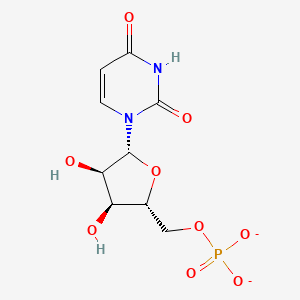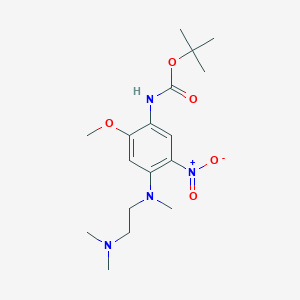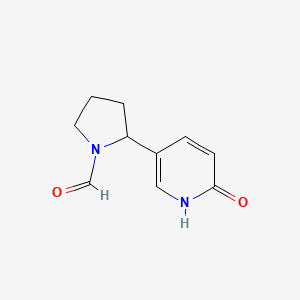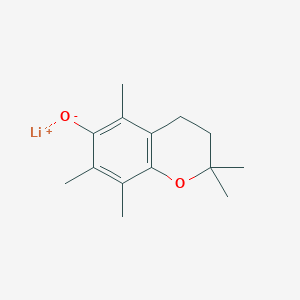
2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one typically involves the reaction of 2-aminobenzonitrile with benzaldehyde to form 2-phenylquinazolin-4(3H)-one. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position. The final step involves the chloromethylation of the compound using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinazolinone derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (DMF, DMSO), and bases (triethylamine).
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol.
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products Formed
Substitution: Various substituted quinazolinones.
Reduction: 2-(aminomethyl)-6-nitro-3-phenylquinazolin-4(3H)-one.
Oxidation: Quinazolinone derivatives with different functional groups.
科学研究应用
2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
作用机制
The mechanism of action of 2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their normal function and leading to cell death .
相似化合物的比较
Similar Compounds
2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one: Known for its diverse biological activities.
2-(chloromethyl)-1H-benzimidazole: Exhibits antifungal properties.
2-(chloromethyl)-4-methoxyl-3,5-dimethylpyridine: Used in various organic synthesis reactions.
Uniqueness
This compound is unique due to its combination of a chloromethyl group and a nitro group on the quinazolinone scaffold. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound for research and development.
属性
分子式 |
C15H10ClN3O3 |
|---|---|
分子量 |
315.71 g/mol |
IUPAC 名称 |
2-(chloromethyl)-6-nitro-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H10ClN3O3/c16-9-14-17-13-7-6-11(19(21)22)8-12(13)15(20)18(14)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI 键 |
LHRUEFQWIMCFTA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one](/img/structure/B11826668.png)

![(6S,8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11826672.png)

![Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B11826686.png)
![ethyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11826690.png)



![2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene](/img/structure/B11826701.png)

